B1575996 Ranatuerin-2Ya

Ranatuerin-2Ya

Cat. No.: B1575996
Attention: For research use only. Not for human or veterinary use.
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Description

Ranatuerin-2Ya is a member of the ranatuerin-2 family of antimicrobial peptides (AMPs) initially identified from the skin secretions of North American frogs, specifically isolated from Lithobates yavapaiensis . These peptides are a critical component of the innate immune system and are of significant interest in biomedical research for their potential to combat multidrug-resistant bacteria. The primary structure of ranatuerin-2 peptides is characterized by a conserved C-terminal cyclic domain, often referred to as a "rana-box," formed by a disulfide bridge, which can be essential for stabilizing its three-dimensional structure . Structurally, peptides in this family frequently exhibit a helix-turn-helix motif, which is crucial for their interaction with microbial membranes . The proposed mechanism of action for ranatuerin-2 peptides involves disrupting the integrity of bacterial cell membranes, leading to cell death. This membrane-disrupting activity makes it a promising candidate for researching novel anti-infective agents . Furthermore, ranatuerin-2 peptides have demonstrated potential in areas beyond antibacterial activity, including the inhibition of biofilm formation and the eradication of established biofilms, which are a major challenge in treating persistent infections . Research into this compound and its analogues provides valuable insights into structure-activity relationships, guiding the rational design of optimized peptides with enhanced bioactivity and reduced cytotoxicity for potential future therapeutic development . This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

bioactivity

Antibacterial

sequence

GLMDTIKGVAKTVAASWLDKLKCKITGC

Origin of Product

United States

Discovery, Isolation, and Biological Origin of Ranatuerin 2ya

Identification from Anuran Species Secretions

Ranatuerin-2Ya has been specifically identified and characterized from the skin secretions of certain frog species. The identification of this peptide is part of a broader scientific effort to discover novel antimicrobial agents from natural sources. nih.govresearchgate.net

Specific Source Organisms

The primary source organism from which this compound has been isolated is the lowland leopard frog, Lithobates yavapaiensis. nih.govresearchgate.net While other ranatuerin-2 (B1576050) peptides have been found in various other frog species, such as Odorrana andersonii and Amolops wuyiensis, this compound is specifically attributed to Lithobates yavapaiensis. nih.govmdpi.comuniprot.org

Table 1: Source Organism of this compound

Peptide Name Source Organism Common Name

Methodologies for Secretion Acquisition and Initial Isolation

The acquisition of skin secretions from amphibians for peptide isolation is typically achieved through non-lethal methods. A common technique involves the administration of norepinephrine, either through injection or immersion, which stimulates the release of granular gland contents onto the skin's surface. frontiersin.orgulster.ac.uk The secreted peptides are then collected, often by rinsing the frog with purified water. frontiersin.org

Following collection, the initial isolation and purification of the peptide components are carried out using standard biochemical techniques. The crude secretion is typically subjected to reverse-phase high-performance liquid chromatography (RP-HPLC). ulster.ac.ukuol.de This powerful analytical method separates the complex mixture of peptides based on their hydrophobicity, allowing for the isolation of individual peptides like this compound in a pure form for further characterization. ulster.ac.uk The molecular mass of the isolated peptide is then determined using techniques such as MALDI-TOF mass spectrometry. ulster.ac.uk

Contextualization within Natural Peptide Repertoires

This compound is part of a larger family of peptides known as the ranatuerin-2 family. nih.govnih.gov Peptides in this family are characterized by a conserved C-terminal cyclic domain, often referred to as a "Rana box," which is formed by a disulfide bridge between two cysteine residues. nih.govmdpi.comnih.gov While the primary amino acid sequences of ranatuerin-2 peptides can vary significantly between different frog species, the presence of this cyclic domain is a defining feature. nih.govnih.gov The amino acid sequence for this compound is GLMDTIKGVAKTVAASWLDKLKCKITGC. nih.gov

The diversity of these peptides within the skin secretions of a single frog species, and across different species, represents a rich repertoire of bioactive molecules that have evolved to provide protection against a wide array of pathogens. nih.govnih.gov The study of these natural peptide libraries, including the specific member this compound, offers valuable insights into the evolution of amphibian immune defenses and provides a template for the design of new therapeutic agents. mdpi.comnih.gov

Table 2: Compound Names Mentioned

Compound Name
This compound

Structural Elucidation and Conformational Analysis of Ranatuerin 2ya

Primary Structure Determination and Sequence Analysis

The primary structure of a peptide, the linear sequence of its amino acid residues, is fundamental to its three-dimensional structure and biological function. The determination of the primary structure of Ranatuerin-2Ya has been accomplished through a combination of protein purification and sequencing techniques.

This compound was first identified in the skin secretions of the lowland leopard frog, Lithobates yavapaiensis nih.govscience.gov. Subsequent studies have also confirmed its presence in the skin secretions of the relict leopard frog, Lithobates onca nih.govscience.gov. The isolation of the peptide is typically achieved through reversed-phase high-performance liquid chromatography (RP-HPLC), a powerful technique for separating peptides from complex biological mixtures eku.eduresearchgate.net.

Following purification, the amino acid sequence of this compound was determined. While specific experimental data for the sequencing of this compound is not extensively detailed in the available literature, the primary structures of ranatuerin family peptides and other amphibian antimicrobial peptides are routinely elucidated using a combination of automated Edman degradation and mass spectrometry eku.edunih.govlibretexts.orgehu.eus.

Edman Degradation: This classical method involves the sequential removal and identification of amino acids from the N-terminus of the peptide libretexts.orgehu.eus. The peptide is reacted with phenyl isothiocyanate (PITC), which labels the N-terminal amino acid. This labeled amino acid is then selectively cleaved and can be identified by chromatography libretexts.orgehu.eus. This process is repeated to determine the sequence of the peptide one residue at a time.

Mass Spectrometry (MS): This technique is a cornerstone of modern proteomics and peptidomics, providing rapid and sensitive sequence analysis researchgate.netcreative-proteomics.com. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization methods used for peptide analysis libretexts.org. Tandem mass spectrometry (MS/MS) is particularly powerful for de novo sequencing, where the peptide is fragmented within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence researchgate.net. The presence of a disulfide bridge, as found in the ranatuerin family, can present a challenge for sequencing, often requiring reduction and alkylation of the cysteine residues prior to analysis researchgate.net.

The established primary amino acid sequence of this compound is presented in the table below. Analysis of homologous ranatuerin-2 (B1576050) peptides from different frog species reveals a degree of sequence variability, particularly in the N-terminal region, although key structural residues, including the cysteines involved in the C-terminal loop, are highly conserved nih.govmdpi.com.

PropertyDetails
Peptide Name This compound
Source Organism Lithobates yavapaiensis, Lithobates onca nih.govscience.gov
Amino Acid Sequence GLLSSLKGVAKGVAKDLAGKLLETLKCKITGC

Secondary Structure Prediction and Experimental Validation

The secondary structure of a peptide refers to the local, repeating three-dimensional structures, such as α-helices and β-sheets, which are stabilized by hydrogen bonds between the backbone amide and carbonyl groups. The secondary structure of ranatuerin peptides, including by extension this compound, has been investigated using predictive methods and validated experimentally, primarily through circular dichroism (CD) spectroscopy and, for some homologs, nuclear magnetic resonance (NMR) spectroscopy.

Ranatuerin-2 family peptides are known to possess a significant α-helical content, particularly in membrane-mimicking environments mdpi.comnih.govmdpi.com. This conformational flexibility is a hallmark of many antimicrobial peptides, which are often unstructured in aqueous solution but adopt a defined secondary structure upon interaction with biological membranes mdpi.commdpi.com.

Circular Dichroism (CD) Spectroscopy: This technique is widely used to assess the secondary structure of peptides in solution. The CD spectrum of a peptide in the far-UV region (typically 190-250 nm) provides a characteristic signature for different secondary structures. An α-helical conformation is characterized by negative bands at approximately 222 nm and 208 nm, and a positive band around 193 nm nih.govmdpi.com. Studies on ranatuerin-2 homologs, such as Ranatuerin-2Pb and Ranatuerin-2PLx, have demonstrated that these peptides are largely in a random coil conformation in aqueous buffer but adopt a significant α-helical structure in the presence of membrane-mimicking solvents like 2,2,2-trifluoroethanol (B45653) (TFE) or in the presence of lipid vesicles mdpi.comnih.govresearchgate.net. This induced helicity is believed to be crucial for their biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For a detailed, residue-level structural analysis, NMR spectroscopy is a powerful tool. A comprehensive conformational analysis of Ranatuerin-2CSa, a homolog of this compound, was performed using proton NMR spectroscopy in a TFE-water mixture nih.gov. This study revealed a well-defined helix-turn-helix motif, with an extended α-helix spanning from residue I² to L²¹, followed by a turn and a shorter C-terminal helix nih.gov. This provides a high-resolution model for the likely conformation of this compound in a similar environment.

The table below summarizes the predicted and experimentally observed secondary structure characteristics for ranatuerin-2 family peptides.

MethodEnvironmentObserved Secondary StructureReference
CD SpectroscopyAqueous BufferRandom Coil mdpi.comnih.gov
CD SpectroscopyTFE/Lipid Vesiclesα-Helix mdpi.comnih.govmdpi.com
NMR Spectroscopy (Ranatuerin-2CSa)TFE-Water MixtureHelix-Turn-Helix nih.gov

While the predominant secondary structure of ranatuerin-2 peptides is the α-helix, the potential for β-sheet formation cannot be entirely discounted, especially under specific conditions or in different structural contexts. However, based on the available experimental data for ranatuerin-2 family peptides, there is no significant evidence to suggest a stable β-sheet conformation as a major structural component in solution or membrane-mimicking environments mdpi.comnih.govnih.gov. The primary structure of this compound, with its distribution of hydrophobic and charged residues, is more conducive to the formation of an amphipathic α-helix.

The conformational plasticity of this compound is a key feature related to its function. As indicated by CD and NMR studies on homologous peptides, this compound is expected to exist as a dynamic ensemble of unstructured conformers in an aqueous environment nih.govnih.gov. This lack of a fixed structure in solution may prevent aggregation and premature interaction with host cells.

Upon encountering a bacterial membrane, the change in the dielectric constant of the environment from aqueous to a more hydrophobic, membrane-like environment is thought to trigger a conformational transition. This results in the formation of a stable, amphipathic α-helix mdpi.comnih.govmdpi.com. This induced structure is critical for the peptide's ability to insert into and disrupt the bacterial membrane. The NMR study on Ranatuerin-2CSa in a TFE-water mixture provides a static snapshot of this induced conformation, revealing a helix-turn-helix structure nih.gov.

The C-Terminal Cyclic Domain (Rana Box)

A defining feature of the ranatuerin-2 family, including this compound, is the presence of a C-terminal cyclic domain, often referred to as the "Rana box" nih.govnih.govmdpi.com. This cyclic structure is formed by an intramolecular disulfide bridge.

The Rana box in this compound is a heptapeptide (B1575542) loop formed by a disulfide bond between the two cysteine residues at positions 23 and 30 of the peptide sequence (Cys²³ and Cys³⁰) nih.govmdpi.com. This covalent linkage creates a cyclic structure at the C-terminus of the peptide.

The table below summarizes the key features of the Rana box in this compound.

FeatureDescription
Name Rana Box
Location C-terminus
Type Cyclic Heptapeptide
Formation Disulfide bridge between Cys²³ and Cys³⁰
Putative Function Structural stabilization, protease resistance, contribution to helical conformation

Role of Disulfide Bridges in Conformational Stability

The structural integrity and resulting biological activity of many antimicrobial peptides (AMPs) are significantly influenced by the presence of intramolecular disulfide bridges. mdpi.comgeneticsmr.com In the ranatuerin-2 family of peptides, a conserved feature is the C-terminal cyclic domain, often referred to as the "Rana box," which is formed by a disulfide bond between two cysteine residues. mdpi.commdpi.com This covalent linkage plays a crucial role in defining the three-dimensional structure and, consequently, the function of these peptides. mdpi.com

The disulfide bridge in ranatuerin-2 peptides typically forms a cyclic hexapeptide or heptapeptide domain at the C-terminus. mdpi.comresearchgate.net This structural motif is critical for maintaining the peptide's conformation, particularly the stability of its secondary structures, such as α-helices and β-sheets. mdpi.com For instance, studies on ranatuerin-2CSa have revealed a helix-turn-helix motif, and the disulfide bond is essential for stabilizing this conformation. biorxiv.orgnih.gov The covalent link provided by the disulfide bridge reduces the conformational flexibility of the peptide backbone, thereby promoting a more defined and stable tertiary structure. geneticsmr.compnas.org This stability is particularly important in the physiological environment, where the peptide may be exposed to proteolytic enzymes. mdpi.com

Research on various ranatuerin-2 analogs has further elucidated the functional importance of the disulfide bridge. In a study on ranatuerin-2-AW from the Wuyi torrent frog (Amolops wuyiensis), analogs where the disulfide bridge was removed (by serine substitution or deletion of the cyclic domain) were synthesized to investigate the structure-activity relationship. mdpi.com The findings indicated that for ranatuerin-2 peptides, the disulfide bridge and the associated "Rana box" may be dispensable for their antibacterial activity, suggesting that the primary antimicrobial action might reside in other regions of the peptide. mdpi.com However, this is not a universal rule for all AMPs. For example, in the case of thanatin, another antimicrobial peptide, the disulfide bond is critical for its antibacterial activity and its ability to interact with its molecular targets. mdpi.com

Conversely, studies on other AMPs like human β-defensin 3 (hBD3) have shown that while disulfide bonds are crucial for their chemotactic activities, they are not essential for their direct antimicrobial function against certain bacteria. pnas.org In some cases, the absence of disulfide bridges can even lead to an increase in structural flexibility, which might be beneficial for its interaction with diverse microbial membranes. geneticsmr.com

The table below summarizes the characteristics of this compound and related peptides, highlighting the presence and role of the disulfide bridge.

Peptide NameFamilyOrganismDisulfide BridgeRole in Conformational Stability
This compoundRanatuerin-2Lithobates yavapaiensis (Yavapai leopard frog)PresentStabilizes the C-terminal cyclic heptapeptide domain. researchgate.netresearchgate.net
Ranatuerin-2CSaRanatuerin-2Rana cascadae (Cascades frog)PresentStabilizes the helix-turn-helix conformation. nih.gov
Ranatuerin-2-AWRanatuerin-2Amolops wuyiensis (Wuyi torrent frog)PresentDispensable for antibacterial activity in this specific analog. mdpi.com
ThanatinThanatinPodisus maculiventris (Spined soldier bug)PresentCritical for antibacterial activity and target interaction. mdpi.com
Human β-defensin 3DefensinHomo sapiens (Human)PresentRequired for chemotactic activity but not for antimicrobial function against some bacteria. pnas.org

Structure Activity Relationship Sar Studies of Ranatuerin 2ya and Its Analogues

Impact of Amino Acid Substitutions on Biological Activity

The substitution of specific amino acid residues is a primary strategy for modulating the bioactivity of ranatuerin-2 (B1576050) peptides. These changes can alter fundamental physicochemical properties such as net charge (cationicity) and hydrophobicity, which are critical for the peptide's interaction with microbial or cancer cell membranes.

The net positive charge, or cationicity, of antimicrobial peptides is a key determinant of their initial interaction with the negatively charged surfaces of bacterial and cancer cell membranes. mdpi.com Ranatuerin-2 peptides are typically cationic, and enhancing this property often correlates with increased biological activity. frontiersin.org

Studies on ranatuerin-2 analogues have demonstrated that increasing the net positive charge can significantly boost antimicrobial potency. For instance, in a study on the ranatuerin-2 peptide R2AW, substituting the acidic amino acid at position 4 (aspartic acid) and the neutral amino acid at position 19 (aspartic acid) with the basic residue lysine (B10760008) ([Lys4,19, Leu20]R2AW(1-22)-NH₂) led to a remarkable enhancement in antibacterial activity. mdpi.comnih.gov This engineered peptide exhibited sharply optimized minimum inhibitory concentration (MIC) values against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov The increased positive charge enhances the electrostatic attraction between the peptide and the anionic components of target cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria, facilitating membrane disruption. frontiersin.org

Conversely, a decrease in cationicity has been shown to reduce antimicrobial efficacy. In studies of related peptide families, substitutions that lower the net positive charge, such as replacing lysine with asparagine or glutamic acid, resulted in appreciably lower antimicrobial potencies. nih.gov Research on Ranatuerin-2PLx further confirmed the importance of cationicity within the C-terminal "Rana box" loop; an artificial deficiency of positive charge in this domain notably reduced the peptide's biological activities. nih.gov

Table 1: Effect of Cationicity-Enhancing Substitutions on the Antimicrobial Activity of a Ranatuerin-2 Analogue

This table is based on data from studies on the ranatuerin-2 peptide R2AW and its analogues.

Peptide/AnalogueSequenceNet ChargeMIC (µM) vs. S. aureusMIC (µM) vs. E. coli
R2AW (Parent Peptide) GFMDTAKNVAKNVAATLLDKLKCKITGGC+23232
[Lys4,19, Leu20]R2AW(1-22)-NH₂ GFMK TAKNVAKNVAATLLDK LL -NH₂+548

Data sourced from a 2023 study on R2AW. mdpi.com

Hydrophobicity, the property of being repelled by water, and amphipathicity, the spatial separation of hydrophobic and hydrophilic residues, are critical for the ability of ranatuerin-2 peptides to insert into and disrupt lipid membranes. mdpi.com The N-terminal domain of these peptides typically forms an amphipathic α-helix, allowing it to interact with both the aqueous environment and the lipid core of the cell membrane. nih.gov

Optimizing hydrophobicity is a delicate balance. Increasing the hydrophobicity of a peptide can enhance its membrane-disrupting capabilities and broaden its spectrum of activity. mdpi.com For example, introducing the highly hydrophobic amino acid leucine (B10760876) can bolster the peptide's interaction with bacterial membranes. frontiersin.org The successful analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂ not only had increased cationicity but also enhanced hydrophobicity through the Leu20 substitution, contributing to its improved bioactivity. mdpi.com

However, there is a hydrophobicity threshold beyond which activity may not improve or may lead to a loss of target selectivity, causing increased damage to host cells (e.g., hemolytic activity). mdpi.com A study on an R2AW analogue demonstrated this principle; when two alanine (B10760859) residues were replaced with the bulkier and more hydrophobic tryptophan ([Trp6,10]R2AW(1-22)-NH₂), the resulting peptide had lower antimicrobial activity compared to the lysine- and leucine-substituted version, suggesting that excessive hydrophobicity can be detrimental. mdpi.com Therefore, the goal of SAR studies is to achieve an optimal level of hydrophobicity and a well-defined amphipathic structure to maximize antimicrobial potency while maintaining low toxicity. frontiersin.orgmdpi.com

Effects of Peptide Truncation and Derivatization on Functionality

The importance of C-terminal amidation was highlighted in studies of truncated ranatuerin-2 analogues. An R2AW analogue truncated to its first 22 amino acids, R2AW(1-22), showed no antibacterial activity. mdpi.com However, when this same truncated peptide was amidated at its C-terminus, R2AW(1-22)-NH₂, it displayed antimicrobial activity comparable to the full-length parent peptide. mdpi.com This demonstrates that for truncated ranatuerin-2 peptides lacking the Rana box, C-terminal amidation is crucial for restoring biological function.

While C-terminal modifications are well-documented for ranatuerin-2 analogues, specific studies focusing on N-terminal modifications like acetylation for this particular peptide family are less common. Acetylation removes the positive charge at the N-terminus, which can sometimes increase stability. sigmaaldrich.com

Conversely, other studies have found the Rana box and its disulfide bridge to be dispensable for antibacterial activity, provided other modifications are made. mdpi.comnih.gov For example, a linear version of R2AW, created by substituting the two cysteines with serines ([Ser23,29]R2AW) to prevent disulfide bond formation, showed only a slight decrease in activity against S. aureus and E. coli. mdpi.comvulcanchem.com Furthermore, the truncated and amidated analogue [Lys4,19, Leu20]R2AW(1-22)-NH₂, which lacks the Rana box entirely, was significantly more potent than the original peptide. mdpi.comvulcanchem.com These findings suggest that the N-terminal α-helical domain is the primary driver of antimicrobial action and that the function of the Rana box can be compensated for or even surpassed by optimizing the cationicity and hydrophobicity of this N-terminal region. mdpi.com

Table 2: Impact of Rana Box Modification on Antimicrobial Activity of Ranatuerin-2 Analogues

This table compiles data from separate studies on R2AW and R2PLx to illustrate the varied role of the Rana box.

Peptide/AnalogueModificationMIC vs. S. aureusMIC vs. E. coliFinding
R2AW Native Peptide (with Rana box)32 µM32 µMBaseline activity. mdpi.com
[Ser23,29]R2AW Rana box linearized (Cys→Ser)64 µM64 µMActivity slightly reduced. mdpi.com
R2AW(1-22)-NH₂ Rana box removed, C-terminus amidated64 µM64 µMActivity comparable to linearized version. mdpi.com
R2PLx Native Peptide (with Rana box)64 µM128 µMBaseline activity. nih.gov
R2PLx-22 Rana box removed>256 µM>256 µMActivity markedly decreased. nih.gov

Stereochemical Modifications and their Influence on Bioactivity

Stereochemical modification, typically involving the substitution of naturally occurring L-amino acids with their D-amino acid counterparts, is a known strategy for designing therapeutic peptides. The primary advantage of incorporating D-amino acids is the potential to increase peptide stability by conferring resistance to proteases, which are typically specific for L-amino acid substrates. This can prolong the peptide's half-life in a biological system.

While this is a powerful tool in peptide chemistry, specific studies detailing the effects of stereochemical modifications on the bioactivity of Ranatuerin-2Ya or its most closely related analogues are not extensively documented in the available research. However, the principles derived from studies on other antimicrobial peptides suggest that such modifications could influence this compound's activity. The introduction of D-amino acids can alter the peptide's secondary structure (e.g., disrupting or stabilizing an α-helix) and its interactions with target membranes, potentially leading to changes in antimicrobial potency and target selectivity. karishmakaushiklab.com Further research would be required to systematically evaluate the impact of D-amino acid substitutions on the structure and function of this compound.

Mechanism of Action Moa of Ranatuerin 2ya at the Molecular and Cellular Level

Interaction with Microbial Membranes

The primary battlefield for Ranatuerin-2Ya's antimicrobial activity is the microbial cell membrane, a fundamental structure for cell survival. The peptide's action at this level is a multi-step process initiated by electrostatic attraction and culminating in the catastrophic disruption of the membrane barrier.

Electrostatic Binding to Anionic Lipid Components

The initial and critical step in the mechanism of ranatuerin-2 (B1576050) peptides is their electrostatic attraction to the microbial membrane. Bacterial membranes are enriched with anionic phospholipids, such as phosphatidylglycerol and cardiolipin, which impart a net negative charge to the cell surface. In contrast, the membranes of eukaryotic cells are predominantly composed of zwitterionic phospholipids like phosphatidylcholine, resulting in a relatively neutral surface charge. Ranatuerin peptides are cationic, possessing a net positive charge due to the presence of basic amino acid residues like lysine (B10760008). This charge difference creates a strong electrostatic gradient that selectively draws the peptide to the bacterial membrane.

This targeted binding is a hallmark of many AMPs, ensuring their specific toxicity towards microbes while minimizing damage to host cells. The initial electrostatic interactions are crucial for concentrating the peptide molecules on the bacterial surface, a prerequisite for the subsequent disruptive events.

Membrane Permeabilization and Disruption Mechanisms

Following electrostatic binding, ranatuerin-2 peptides induce membrane permeabilization and disruption through various proposed mechanisms. Upon association with the membrane, these peptides undergo a conformational change, typically adopting an α-helical structure, which is crucial for their membrane-disrupting activity. Circular dichroism studies on ranatuerin-2 analogues have shown that they form α-helical structures in membrane-mimetic environments scispace.commdpi.com. This amphipathic helix, with its distinct hydrophobic and hydrophilic faces, inserts into the lipid bilayer, leading to its destabilization.

Several models describe this process:

Toroidal Pore Model: In this model, the inserted peptides, along with the head groups of the lipid molecules, bend inward to form a continuous pore or channel through the membrane. This structure allows for the leakage of ions and small molecules from the cytoplasm, disrupting cellular homeostasis and leading to cell death.

Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a threshold concentration is reached, this peptide layer disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

Studies involving membrane permeability assays, such as those using SYTOX Green nucleic acid stain, have demonstrated that ranatuerin-2 peptides can rapidly permeabilize the membranes of bacteria like S. aureus and E. coli nih.govresearchgate.net.

Self-Promoted Uptake Models in Gram-Negative Organisms

Gram-negative bacteria present an additional barrier in the form of an outer membrane, which is rich in lipopolysaccharide (LPS). The LPS layer is stabilized by divalent cations like Mg²⁺ and Ca²⁺, which cross-bridge the negatively charged phosphate groups. Cationic antimicrobial peptides like those in the ranatuerin-2 family can competitively displace these divalent cations. This displacement disrupts the integrity of the outer membrane, creating transient pores that allow the peptide to traverse this barrier and reach the inner cytoplasmic membrane. This process is known as "self-promoted uptake," as the peptide itself facilitates its entry across the outer membrane. Once at the inner membrane, the permeabilization mechanisms described above ensue.

Intracellular Target Modulation and Inhibition of Essential Functions

While membrane disruption is considered the primary mechanism of action for many antimicrobial peptides, including the ranatuerin-2 family, there is growing evidence that some AMPs can translocate across the membrane and interact with intracellular components.

Interaction with Nucleic Acids and Proteins

Some studies on other antimicrobial peptides have shown that once inside the cell, they can bind to negatively charged molecules such as DNA and RNA. This interaction can interfere with essential cellular processes like DNA replication, transcription, and protein synthesis. For instance, the antimicrobial peptide buforin II has been shown to have a strong affinity for DNA and RNA mdpi.com. While direct evidence for this compound binding to nucleic acids is not yet available, the cationic nature of the peptide makes such interactions plausible.

Pathways Leading to Microbial Inactivation

The culmination of the aforementioned interactions leads to the swift inactivation and death of the microbial cell. The primary pathway to microbial inactivation by this compound and its family members is the loss of membrane integrity. The permeabilization of the cell membrane leads to:

Depolarization of the membrane potential: The dissipation of the electrochemical gradient across the membrane disrupts essential cellular processes that rely on it, such as ATP synthesis and active transport.

Efflux of essential molecules: The leakage of ions, metabolites, and ATP from the cytoplasm depletes the cell of the resources necessary for survival.

Influx of water: The compromised membrane can lead to an uncontrolled influx of water, causing osmotic lysis of the cell.

Should the peptide also engage with intracellular targets, the inhibition of vital processes like DNA replication and protein synthesis would further contribute to the rapid demise of the bacterium. The multi-target nature of these peptides is a key advantage, as it makes the development of microbial resistance more challenging compared to conventional antibiotics that often have a single molecular target.

Comparative Analysis of Membrane vs. Intracellular Mechanisms of this compound

The antimicrobial efficacy of this compound, a member of the Ranatuerin-2 family of peptides, is predominantly attributed to its interaction with the microbial cell membrane. While the potential for intracellular activity is a topic of broader discussion for antimicrobial peptides (AMPs), current research on Ranatuerin-2 peptides points overwhelmingly towards a membrane-centric mechanism of action. This analysis will compare the well-documented membrane-disrupting effects with the largely speculative intracellular possibilities for this compound.

Membrane-Targeting Mechanism: The Primary Mode of Action

The prevailing scientific consensus is that Ranatuerin-2 peptides, including by extension this compound, exert their antimicrobial effects by compromising the integrity of the bacterial cell membrane. This rapid, lytic action is a hallmark of many AMPs and is supported by a significant body of research on the Ranatuerin-2 family.

The initial interaction is driven by electrostatic forces between the cationic peptide and the negatively charged components of the microbial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. Following this initial binding, the amphipathic nature of the peptide facilitates its insertion into the lipid bilayer.

Several models describe the subsequent membrane disruption by AMPs, and while the precise model for this compound has not been definitively elucidated, the general principles of pore formation or membrane destabilization are considered applicable. These models include:

The Barrel-Stave Model: In this model, the peptides aggregate and insert into the membrane, forming a pore-like structure where the hydrophobic regions of the peptides face the lipid core of the membrane, and the hydrophilic regions form the interior of the channel.

The Toroidal Pore Model: Here, the peptides induce a curvature in the membrane, causing the lipid monolayers to bend and form a continuous pore where both the peptides and the lipid head groups line the channel.

The Carpet Model: In this scenario, the peptides accumulate on the surface of the membrane, forming a "carpet." At a critical concentration, this carpet disrupts the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.

Studies on various Ranatuerin-2 peptides have consistently demonstrated rapid bactericidal activity, which is characteristic of membrane permeabilization. For instance, research on Ranatuerin-2Pb has shown a rapid bacterial killing manner via membrane permeabilization nih.gov. This direct action on the membrane leads to the leakage of essential intracellular contents, dissipation of the membrane potential, and ultimately, cell death.

Intracellular Mechanisms: A Less Explored Avenue

In contrast to the wealth of evidence supporting membrane disruption, there is a notable lack of direct scientific evidence to suggest that this compound's primary antimicrobial mechanism involves intracellular targets. While some AMPs are known to translocate across the cell membrane without causing significant damage and then interact with intracellular components such as DNA, RNA, or proteins, this has not been demonstrated for the Ranatuerin-2 family in the context of their antibacterial action.

The speculation around intracellular mechanisms for some peptides, like Ranatuerin-2PLx in its activity against cancer cells, has been noted to be potentially independent of membrane lysis mdpi.com. However, it is crucial to distinguish between anticancer and antimicrobial mechanisms, as the cellular targets and membrane compositions of cancer cells and bacteria are different.

For an intracellular mechanism to be considered for this compound's antimicrobial action, several steps would need to be experimentally verified:

Translocation: The peptide would need to cross the bacterial membrane without causing immediate lysis.

Intracellular Stability: Once inside, the peptide must remain stable and functional in the cytoplasmic environment.

Target Binding: The peptide would need to bind to specific intracellular molecules, such as nucleic acids or proteins, thereby inhibiting essential cellular processes like replication, transcription, or translation.

To date, studies focusing on the antimicrobial properties of the Ranatuerin-2 family have not provided evidence for these steps. The rapid killing kinetics observed are more consistent with membrane disruption than with the typically slower process of inhibiting intracellular functions.

Comparative Research Findings

To illustrate the focus of current research, the following table summarizes the key findings related to the mechanism of action of the Ranatuerin-2 peptide family.

Research FindingMechanism TypeOrganism TypeSupporting Evidence
Rapid bacterial killingMembraneBacteriaTime-kill kinetics assays show rapid bactericidal effects.
Membrane permeabilizationMembraneBacteriaAssays using nucleic acid dyes (e.g., SYTOX Green) show increased membrane permeability.
Inhibition of cancer cell proliferationPotentially non-membranolyticCancer CellsSome studies suggest anticancer effects may not solely be due to membrane disruption.

Evolutionary and Phylogenetic Significance of Ranatuerin 2 Peptides

Utilization of Ranatuerin-2 (B1576050) Primary Structures in Cladistic Analysis

The primary amino acid sequences of ranatuerin-2 peptides are instrumental in constructing phylogenetic trees and inferring evolutionary relationships among frog species. core.ac.ukelkhornsloughctp.org Although these peptides exhibit considerable sequence diversity, this variability is not random and often correlates with the phylogenetic relatedness of the host species. researchgate.netresearchgate.net

Cladistic analysis based on ranatuerin-2 sequences has been successfully employed to delineate relationships within the family Ranidae. core.ac.uknih.gov For instance, such analyses support the division of New World ranid frogs into the genera Lithobates and Rana. researchgate.netnih.gov The methodology involves aligning the primary structures of ranatuerin-2 peptides from different species and using algorithms, such as the neighbor-joining method, to generate phylogenetic trees. core.ac.uk An outgroup, typically a ranatuerin-2 sequence from a geographically distant but related species like the Asian frog Rana sakuraii, is often used to root the tree and provide direction to the evolutionary pathways. core.ac.uk

The utility of ranatuerin-2 in these analyses stems from the fact that its primary structure has been poorly conserved across different species, making it a sensitive probe for phylogenetic investigations. researchgate.net This molecular approach provides a valuable complement to traditional morphological and other molecular data, such as mitochondrial DNA sequences, in resolving taxonomic uncertainties. nih.govcarlosdavidson.org

Inferences on Anuran Species Relationships and Divergence

The application of ranatuerin-2 primary structures in cladistic analysis has yielded significant insights into the relationships and divergence of anuran species. These analyses have provided evidence for both close and distant relationships between various frog species.

For example, cladistic analysis of ranatuerin-2 peptides from North American frogs provides some support for the division of species into the genera Rana and Lithobates. core.ac.uk Within the genus Lithobates, studies have indicated a sister-group relationship between Lithobates palmipes and Lithobates warszewitschii, with this clade also including Lithobates tarahumarae. nih.govbvsalud.org Further analysis of 44 ranatuerin-2 peptides from 20 Lithobates species has suggested a close phylogenetic relationship between L. forreri, Lithobates onca, and Lithobates yavapaiensis. nih.gov

These findings demonstrate the power of using ranatuerin-2 peptide sequences to resolve complex phylogenetic questions and understand the evolutionary history of anuran lineages. nih.govnih.govnih.gov

Evolutionary Conservation and Diversification Patterns within Ranatuerin-2 Subfamilies

A defining characteristic of most ranatuerin-2 peptides is the presence of a C-terminal cyclic domain, often referred to as the "Rana box," formed by a disulfide bridge between two cysteine residues. mdpi.comnih.gov This cyclic structure can be a hexapeptide or a heptapeptide (B1575542). mdpi.comgoogle.com While the amino acid sequence within this loop can vary, the cysteine residues themselves are invariant, highlighting their structural importance. core.ac.uk

Despite this conserved cyclic motif, the N-terminal region of ranatuerin-2 peptides shows significant sequence variation, including amino acid substitutions and deletions. core.ac.ukmdpi.com This high degree of diversification is thought to be driven by positive natural selection, likely as an adaptation to a wide range of pathogens in different environments. mdpi.com The precursors of these peptides, however, show a remarkably conserved structure, comprising a signal peptide, an acidic spacer region, and the mature peptide at the C-terminus. core.ac.uk This suggests that the different peptide families, including ranatuerin-2, may have arisen from multiple duplications of an ancestral gene. core.ac.uk

The diversification of ranatuerin-2 peptides can also occur within a single species through gene duplication, leading to the expression of multiple paralogous forms. elkhornsloughctp.org This molecular heterogeneity within and between species underscores the dynamic evolutionary nature of the ranatuerin-2 peptide family, balancing conserved structural elements with rapid diversification to meet diverse ecological challenges. researchgate.net

Chemical Synthesis and Advanced Peptide Engineering Strategies for Ranatuerin 2ya

Solid-Phase Peptide Synthesis Methodologies

The primary method for producing Ranatuerin-2Ya and its analogues for research purposes is automated Solid-Phase Peptide Synthesis (SPPS). mdpi.comnih.gov This technique, pioneered by Bruce Merrifield, allows for the efficient and controlled stepwise assembly of amino acids into a peptide of a specific sequence, which remains anchored to an insoluble resin support throughout the process. bachem.combiotage.com

The synthesis is typically performed using Fluorenylmethyloxycarbonyl (Fmoc) chemistry. nih.gov The process involves a series of repeated cycles, with each cycle adding one amino acid to the growing peptide chain. bachem.com A standard cycle for the synthesis of a ranatuerin peptide includes several key steps:

Resin Loading: The synthesis begins with an insoluble polymer resin, such as Rink Amide MBHA resin, which allows for the final peptide to have a C-terminal amide, a common feature in natural AMPs that enhances stability and activity. mdpi.com

Deprotection (Deblocking): The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). mdpi.com This exposes a free amine group for the next coupling reaction.

Washing: After deprotection, the resin is thoroughly washed with solvents like DMF to remove excess reagents and by-products, ensuring a clean coupling reaction in the next step. bachem.com

Amino Acid Activation and Coupling: The next Fmoc-protected amino acid in the sequence is activated using a coupling reagent. Common activators include 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) or 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). mdpi.comnih.gov The activated amino acid is then added to the resin, and a catalyst such as N-Methylmorpholine (NMM) facilitates the formation of a peptide bond with the free amine group on the growing chain. mdpi.com

Final Cleavage and Deprotection: Once the entire peptide sequence is assembled, the peptide is cleaved from the resin support. Simultaneously, the protecting groups on the amino acid side chains are removed. This is achieved using a strong acidic cocktail, commonly containing trifluoroacetic acid (TFA) mixed with scavengers like ethanedithiol and thioanisole (B89551) to prevent side reactions. nih.gov

For ranatuerin peptides containing the cyclic "Rana box," an additional step is required after cleavage. The linear peptide, containing two cysteine residues, is subjected to an oxidation reaction, often using hydrogen peroxide, to facilitate the formation of the intramolecular disulfide bridge that creates the characteristic C-terminal loop. nih.gov

Modern advancements in SPPS, such as microwave-assisted synthesis, can significantly accelerate reaction times and improve coupling efficiency. cem.com Furthermore, ultra-efficient SPPS (UE-SPPS) methodologies aim to reduce solvent waste by minimizing or eliminating washing steps through in-situ quenching and controlled evaporation techniques. cem.com

Table 1: Overview of a Standard Fmoc-SPPS Cycle for Ranatuerin Synthesis

Step Primary Reagents/Solvents Purpose
Deprotection 20% Piperidine in DMF Removal of the N-terminal Fmoc protecting group. mdpi.com
Washing Dimethylformamide (DMF) Removal of excess deprotection reagents and by-products. mdpi.combachem.com
Activation Fmoc-amino acid, HBTU/TBTU, NMM Activation of the carboxylic acid group of the incoming amino acid to facilitate peptide bond formation. mdpi.com
Coupling Activated Fmoc-amino acid Formation of a new peptide bond with the N-terminus of the resin-bound peptide chain. mdpi.com
Final Cleavage Trifluoroacetic Acid (TFA) cocktail Cleavage of the completed peptide from the resin support and removal of side-chain protecting groups. nih.gov

| Cyclization | Hydrogen Peroxide | (For native ranatuerins) Oxidation of sulfhydryl groups on cysteine residues to form a disulfide bridge. nih.gov |

Rational Design Principles for Enhanced Bioactivity

A study on Ranatuerin-2-AW (R2AW), a peptide from the Wuyi torrent frog, provides a clear example of progressive rational design. mdpi.comnih.gov The native peptide showed moderate antimicrobial activity. Researchers designed five analogues to probe the importance of different structural elements:

Role of the Disulfide Bridge: To investigate the necessity of the disulfide bond, an analogue was created by replacing the two cysteine residues (Cys²³ and Cys²⁹) with serine, an amino acid of similar size but incapable of forming a disulfide bond. The resulting linear peptide, [Ser²³,²⁹]R2AW, displayed antibacterial activity similar to the native peptide, suggesting the disulfide bridge itself is not essential for this specific bioactivity. mdpi.com

Role of the Rana Box: Another analogue was designed by truncating the peptide to remove the entire C-terminal cyclic domain (the Rana box). This variant, R2AW(1-22)-NH₂, also retained antibacterial activity, further indicating that the Rana box is dispensable for its antimicrobial function against the tested strains. mdpi.com

Enhancing Cationicity and Hydrophobicity: A major principle in AMP design is that increased net positive charge enhances interaction with negatively charged bacterial membranes, while optimized hydrophobicity improves membrane disruption. frontiersin.org Based on this, an analogue was created by taking the truncated R2AW(1-22)-NH₂ and making further substitutions. An acidic residue (Aspartic Acid at position 4) was replaced with a cationic one (Lysine), and another Lysine (B10760008) was added at position 19. To increase hydrophobicity, a Leucine (B10760876) was introduced at position 20. The resulting peptide, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, exhibited significantly enhanced antibacterial and anticancer activities compared to the original R2AW. mdpi.comnih.gov

These findings demonstrate that for some ranatuerin-2 (B1576050) peptides, the N-terminal α-helical domain is the primary driver of antimicrobial activity. By removing the C-terminal Rana box and strategically enhancing the cationicity and hydrophobicity of the N-terminal region, it is possible to engineer variants with vastly superior bioactivity. mdpi.com

Table 2: Designed Analogues of Ranatuerin-2-AW (R2AW) and Their Bioactivity

Peptide Name Sequence/Modification Design Rationale Key Finding
R2AW (Native) GFMDTAKNVAKNVAATLLDKLKC KITGGC Native peptide isolated from Amolops wuyiensis. Moderate antimicrobial activity. mdpi.com
[Ser²³,²⁹]R2AW Cysteine at positions 23 and 29 replaced with Serine. Investigate the role of the disulfide bridge. Similar antibacterial activity to R2AW, implying the disulfide bond is dispensable for this function. mdpi.com
R2AW(1-22)-NH₂ C-terminal "Rana box" (CKITGGC) removed. Investigate the role of the C-terminal cyclic domain. Similar antibacterial activity to R2AW, suggesting the Rana box is not essential for this function. mdpi.com

| [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | D⁴→K substitution; K¹⁹ and L²⁰ additions to the truncated peptide. | Enhance cationicity and hydrophobicity. | Significantly optimized antibacterial and anticancer activities compared to the native peptide. mdpi.comnih.gov |

De Novo Synthesis Approaches for Ranatuerin-2 Variants

De novo design refers to the creation of entirely new peptides from scratch, based on fundamental principles of protein structure and function, rather than modifying an existing template. frontiersin.orgnih.gov While many studies on ranatuerins focus on rational design, the principles of de novo synthesis can be applied to develop novel peptides that mimic the beneficial properties of this compound without inheriting its exact sequence.

The goal of de novo design for AMPs is to create sequences that adopt a specific secondary structure, most commonly an amphipathic α-helix, which is a key feature of many natural AMPs, including ranatuerins. nih.govnih.gov This structure places hydrophobic and cationic residues on opposite faces of the helix, allowing for effective interaction with and disruption of microbial membranes. frontiersin.org

Key strategies in the de novo design of AMPs that could be applied to create Ranatuerin-2-like variants include:

Idealized Amphipathic Helices: Researchers can design peptides composed of only a few types of amino acids strategically positioned to form a perfect amphipathic helix. For example, a sequence could be designed using only Arginine (cationic) and Valine (hydrophobic) residues. nih.gov The length of such a peptide can be varied to determine the optimal size for antimicrobial potency and selectivity.

Charge and Hydrophobicity Patterns: De novo design allows for systematic exploration of how the spatial arrangement and ratio of charged residues affect bioactivity. frontiersin.org One could design a series of peptides with the same amino acid composition as this compound but with the residues arranged in a novel sequence to optimize amphipathicity.

Strategic Amino Acid Substitution: Certain amino acids are known to be highly active at the membrane interface. Tryptophan, for instance, is prevalent in many AMPs and is known to anchor peptides to the lipid bilayer. nih.gov A de novo approach could involve creating a basic helical scaffold and then systematically substituting different hydrophobic residues (e.g., Leucine, Valine, Tryptophan) to fine-tune membrane activity and selectivity. nih.gov

While a direct de novo synthesis of a "Ranatuerin-2 variant" is a conceptual approach, these methods provide a powerful pathway to generate novel AMPs. By building peptides based on the physicochemical properties that make ranatuerins effective—such as their length, cationic charge, and amphipathic helical structure—it is possible to create entirely new molecules with potentially superior therapeutic profiles. frontiersin.orgnih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym Class/Type
This compound - Antimicrobial Peptide
Ranatuerin-2-AW R2AW Antimicrobial Peptide
[Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ - Synthetic Peptide Analogue
Ranatuerin-2PLx R2PLx Antimicrobial Peptide
Fluorenylmethyloxycarbonyl Fmoc Chemical Protecting Group
2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate HBTU Peptide Coupling Reagent
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate TBTU Peptide Coupling Reagent
1-Hydroxybenzotriazole HOBt Peptide Coupling Additive
Trifluoroacetic Acid TFA Cleavage Reagent
Dimethylformamide DMF Solvent
Piperidine - Deprotection Reagent
N-Methylmorpholine NMM Catalyst
Rink Amide MBHA Resin - Solid Support Resin
Serine Ser / S Amino Acid
Cysteine Cys / C Amino Acid
Lysine Lys / K Amino Acid
Leucine Leu / L Amino Acid
Aspartic Acid Asp / D Amino Acid
Arginine Arg / R Amino Acid
Valine Val / V Amino Acid

Advanced Analytical Methodologies for Comprehensive Characterization of Ranatuerin 2ya

Spectroscopic Techniques for Secondary Structure Determination (e.g., Circular Dichroism)

Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique used to rapidly assess the secondary structure of peptides and proteins in solution. nih.govwisc.edu This method measures the differential absorption of left and right-handed circularly polarized light, which is sensitive to the regular, repeating structures within a peptide's backbone, such as α-helices and β-sheets. nih.govmdpi.com

In the study of ranatuerin peptides, CD spectroscopy is instrumental in determining their conformational states in different environments. For instance, many linear cationic antimicrobial peptides, including those in the ranatuerin family, typically exist in an unordered or random coil state in aqueous solutions. mdpi.com However, upon interaction with membrane-mimicking environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they often undergo a conformational transition to a more ordered structure, predominantly an α-helical conformation. nih.govnih.gov This induced helicity is often correlated with the peptide's biological activity.

For example, studies on ranatuerin-2CSa showed that while it lacks a defined secondary structure in aqueous solution, it adopts a full length helix-turn-helix conformation in a TFE-water mixture. nih.gov Similarly, the analysis of ranatuerin-2-AW (R2AW) and its analogs using CD spectroscopy confirmed that all the tested peptides possessed an α-helical structure in 50% TFE. nih.gov The intensity and shape of the CD spectrum, with characteristic negative bands around 208 and 222 nm, provide quantitative estimates of the α-helical content. mdpi.com

The ability to monitor these conformational changes is crucial for understanding the structure-activity relationships of ranatuerin-2Ya and for the rational design of new analogs with enhanced therapeutic properties. nih.gov

Chromatographic Separations for Peptide Purification and Analysis (e.g., RP-HPLC)

Chromatographic techniques, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), are fundamental to the purification and analysis of this compound from complex biological mixtures like amphibian skin secretions. researchgate.netnih.govresearchgate.net RP-HPLC separates peptides based on their hydrophobicity, utilizing a non-polar stationary phase and a polar mobile phase. sigmaaldrich.comhplc.eu

The purification process typically involves a multi-step approach. Initially, crude skin secretions are fractionated using a gradient of increasing organic solvent, such as acetonitrile, in the mobile phase. nih.govsigmaaldrich.com This allows for the separation of peptides based on their differential binding to the hydrophobic column matrix. The elution profile is monitored by UV absorbance, and fractions containing peptides of interest are collected for further analysis. nih.gov

RP-HPLC is not only a purification tool but also a critical analytical method. nih.gov The retention time of a peptide on an RP-HPLC column provides a measure of its relative hydrophobicity, which is a key physicochemical property influencing its biological activity. nih.gov Furthermore, the purity of a synthesized or isolated peptide is routinely assessed by the presence of a single, sharp peak in the chromatogram. nih.gov For instance, the purity of synthetic ranatuerin-2PLx and its analogs was confirmed using RP-HPLC before subsequent biological assays. nih.gov

The versatility of RP-HPLC allows for its application in various stages of this compound research, from initial discovery and isolation to the quality control of synthetic batches. nih.govresearchgate.net

Mass Spectrometry-Based Approaches for Structural Confirmation and Post-Translational Modifications

Mass spectrometry (MS) is an indispensable tool for the precise structural characterization of this compound, providing confirmation of its amino acid sequence and identification of any post-translational modifications (PTMs). researchgate.netdrugtargetreview.com PTMs are chemical alterations to a protein after its translation, which can significantly impact its structure and function. creative-proteomics.comthermofisher.com

Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common MS techniques used in peptide analysis. drugtargetreview.comuniprot.org Intact mass measurement by MS can quickly verify the molecular weight of the purified peptide, offering an initial check for correctness and the presence of PTMs. drugtargetreview.com A discrepancy between the observed mass and the mass calculated from the expected amino acid sequence can indicate modifications such as amidation, disulfide bond formation, or glycosylation. drugtargetreview.comcreative-proteomics.com For example, the molecular mass of ranatuerin-2SEb was determined by both MALDI and Electrospray MS. uniprot.org

For definitive sequence confirmation and localization of PTMs, tandem mass spectrometry (MS/MS) is employed. researchgate.net In this technique, the peptide ion is fragmented, and the resulting fragment ions are analyzed to deduce the amino acid sequence. This "top-down" sequencing approach was used to characterize peptides from frog skin secretions, including the differentiation of isomeric leucine (B10760876) and isoleucine residues. researchgate.net The presence of a C-terminal amidation, a common PTM in antimicrobial peptides that often enhances activity, can be confirmed by a characteristic mass shift. researchgate.net Similarly, the disulfide bridge forming the cyclic "Rana box" at the C-terminus of many ranatuerin-2 (B1576050) peptides is a critical PTM that can be identified through MS analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Three-Dimensional Structures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides like this compound in solution. nih.govnih.gov Unlike crystallographic methods that provide a static picture of a molecule in a crystal lattice, NMR reveals the structure and dynamics of a peptide in a solution environment that can mimic physiological conditions. nih.govnih.gov

The process involves measuring the magnetic properties of atomic nuclei within the peptide, primarily protons (¹H). nih.gov Two-dimensional (2D) NMR experiments, such as COSY and NOESY, are used to establish through-bond and through-space connectivities between protons, respectively. These data provide a set of distance restraints that are used in computational molecular modeling to generate a family of structures consistent with the experimental data. nih.gov

A key study on ranatuerin-2CSa utilized proton NMR spectroscopy to investigate its solution structure. nih.gov The analysis revealed that in a membrane-mimicking solvent mixture (TFE-d₃/H₂O), the peptide adopts a well-defined helix-turn-helix conformation. nih.gov This detailed structural information is invaluable for understanding how the peptide interacts with bacterial membranes and for guiding the design of analogs with improved antimicrobial potency and reduced cytotoxicity. nih.gov

Peptidomic and Proteomic Analyses for Comprehensive Secretion Profiling

Peptidomic and proteomic approaches provide a global view of the peptides and proteins present in a biological sample, such as the skin secretions of frogs. researchgate.netresearchgate.netresearchgate.net These "omics" technologies are crucial for the discovery of novel peptides like this compound and for understanding the complex mixture of molecules that constitute the amphibian's chemical defense system. aging-us.com

The typical workflow involves the separation of the complex peptide mixture from the skin secretion, often by RP-HPLC, followed by mass spectrometry analysis of the resulting fractions. researchgate.netresearchgate.net This combination of liquid chromatography and mass spectrometry (LC-MS) allows for the identification and, in some cases, quantification of a large number of peptides in a single experiment. aging-us.com

Peptidomic analysis of skin secretions from various Rana and Lithobates species has led to the identification of numerous ranatuerin-2 peptides, including this compound. researchgate.netresearchgate.net These studies have revealed the diversity within the ranatuerin-2 family and have provided insights into the phylogenetic relationships between different frog species. researchgate.netresearchgate.net For instance, the peptidomic analysis of Lithobates onca secretions identified peptides identical to those found in Lithobates yavapaiensis, including this compound, suggesting a close evolutionary relationship. researchgate.netscience.gov Comprehensive secretion profiling is therefore not only a tool for peptide discovery but also a valuable approach in evolutionary biology and systematics. researchgate.net

Emerging Research Directions and Future Perspectives for Ranatuerin 2ya Studies

Integration of Computational Modeling and Simulation for Structure-Function Prediction

The advancement of computational tools is set to revolutionize the study of peptides like Ranatuerin-2Ya. Understanding the three-dimensional structure of proteins is crucial for deciphering their biological function and for designing new therapeutics. nih.gov While experimental methods like X-ray crystallography and NMR spectroscopy are powerful, they are not always applicable. nih.govresearchgate.net Computational structure prediction methods offer a viable alternative, especially when integrated with sparse experimental data. nih.gov

These "hybrid" or "integrative" modeling approaches can significantly improve the accuracy of protein structure prediction. nih.gov For peptides like this compound, computational methods can predict secondary and tertiary structures from the amino acid sequence. researchgate.netresearchgate.net This involves techniques such as sequence similarity searches, multiple sequence alignments, and fold recognition. researchgate.net Advanced platforms like I-TASSER-MTD now incorporate deep learning models to enhance the accuracy of both single-domain and multi-domain protein structure predictions. nih.gov Such tools can provide valuable insights into the structure-function relationship of this compound, guiding the design of analogs with improved activity and specificity. ucsf.edunih.gov

The primary structures of ranatuerin-2 (B1576050) peptides are not highly conserved, leading to significant variations in their antimicrobial and hemolytic activities. nih.gov For example, while ranatuerin-2CHb has broad-spectrum antimicrobial activity, ranatuerin-2ONa is only active against Escherichia coli and Candida albicans. nih.gov Computational modeling can help to understand how these sequence variations translate into functional differences.

Exploration of Novel Biological Roles Beyond Direct Antimicrobial Activity

While initially characterized by their antimicrobial effects, ranatuerins and other AMPs are now known to possess a wider range of biological functions, including anticancer, antiviral, and immunomodulatory activities. nih.govnih.govimrpress.com

Anticancer Activity: Several studies have highlighted the anticancer potential of ranatuerin peptides. Ranatuerin-2PLx, for instance, has been shown to inhibit the proliferation of various tumor cells, with a particularly potent effect on prostate cancer cells. nih.govnih.gov This peptide was found to induce early apoptosis in cancer cells. nih.gov Another study noted that this compound displayed greater cytolytic activity against HepG2 liver cancer cells than against red blood cells, suggesting a degree of selectivity for cancer cells. researchgate.net The anticancer activity of these peptides often involves mechanisms that target the cell membrane, similar to their antimicrobial action. mdpi.com

Immunomodulatory and Anti-inflammatory Activity: There is growing interest in the immunomodulatory properties of AMPs. researchgate.net Some ranatuerin peptides have demonstrated the ability to modulate the immune response. For example, a novel ranatuerin peptide, Rana-2PN, was found to have both LPS-neutralizing and anti-inflammatory properties. nih.gov It effectively inhibited the inflammatory response in cell cultures and reduced inflammation in a mouse model. nih.gov Other AMPs, like those from the frenatin family, have been shown to stimulate the production of pro-inflammatory cytokines. researchgate.net The ability of these peptides to modulate the host immune response represents a significant area for future research and therapeutic development. researchgate.netfrontiersin.org

Development of Advanced Methodologies for In Vitro Mechanistic Studies

A deeper understanding of how this compound and related peptides function at a molecular level requires the use of advanced in vitro methodologies. While many AMPs are known to act by disrupting the cell membrane, the precise mechanisms can vary. frontiersin.org

Recent advancements in microscopy and cell labeling techniques allow for more detailed investigation of these mechanisms in living cells. frontiersin.org Techniques such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can visualize the morphological changes induced by peptides on bacterial cells, providing direct evidence of membrane disruption. nih.gov

Furthermore, fluorescence-based assays can be used to study various aspects of membrane interaction, including permeability and membrane potential changes. frontiersin.orgnih.gov For instance, the influx of fluorescent dyes can indicate membrane permeabilization. nih.gov These advanced methods are crucial for elucidating the detailed mechanism of action of this compound and for designing more effective peptide-based therapeutics. nih.gov

Investigation of Synergistic Interactions with Other Bioactive Molecules

The combination of AMPs with conventional antibiotics or other bioactive molecules is a promising strategy to combat drug-resistant bacteria. mdpi.comfrontiersin.org Synergistic interactions can lead to enhanced efficacy, reduce the required doses of individual drugs, and potentially overcome resistance mechanisms. mdpi.com

Studies have shown that some AMPs can act as "permeabilizers," increasing the susceptibility of bacteria to other antibiotics by disrupting the outer membrane. frontiersin.org For example, the peptide DP7 has been shown to have synergistic effects with azithromycin (B1666446) against resistant strains of Staphylococcus aureus and Pseudomonas aeruginosa. frontiersin.org Similarly, checkerboard assays have demonstrated synergistic or partial synergistic effects when combining different AMPs. nih.gov

Investigating the synergistic potential of this compound with conventional antibiotics and other AMPs could lead to the development of powerful new combination therapies. mdpi.com This approach holds significant promise for addressing the growing challenge of antimicrobial resistance.

Q & A

Q. How should researchers address non-reproducible results in this compound publications?

  • Methodological Answer : Publish negative results in dedicated journals (e.g., Journal of Negative Results). Detail environmental variables (e.g., humidity, light exposure) that may affect outcomes. Invite independent labs to collaborate on replication studies, providing them with original reagents and protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.